molecular formula C19H13FN2O4S2 B6495060 N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 899997-79-6

N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B6495060
CAS No.: 899997-79-6
M. Wt: 416.4 g/mol
InChI Key: VTSJTXYAOGJRDK-APSNUPSMSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H13FN2O4S2 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.03007741 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound F3182-0002, also known as BA3182, is a conditionally active biologic (CAB) EpCAM/CD3 bispecific T-cell engager antibody . It has two binding sites for EpCAM and two binding sites for CD3ε .

Mode of Action

BA3182 works by having two binding sites for EpCAM, a cell surface protein that is highly expressed in many types of cancer, and two binding sites for CD3ε, a component of the T cell receptor complex . The binding sites for EpCAM and CD3ε have been designed to attach their respective targets specifically and reversibly under the conditions found in the tumor microenvironment (TME) and to have reduced binding outside of the TME . To activate the T cell engagement against the tumor, the CAB selective binding to both the CAB EpCAM and CAB CD3ε arms are required .

Biochemical Pathways

The mechanism of action suggests that it may influence the immune response against cancer cells by promoting t cell activation and engagement with tumor cells expressing epcam .

Pharmacokinetics

The pharmacokinetics of BA3182 are currently being evaluated in a phase 1 dose-escalation and dose-expansion clinical trial . This trial will assess the safety, pharmacokinetics, and efficacy of BA3182 in patients with advanced adenocarcinoma .

Result of Action

The result of BA3182’s action is the activation of T cells and their engagement with tumor cells expressing EpCAM . This can lead to the destruction of the tumor cells and potentially slow down or stop the progression of the cancer .

Action Environment

The action of BA3182 is influenced by the conditions found in the TME . The binding sites for EpCAM and CD3ε have been designed to attach their respective targets specifically and reversibly under these conditions . This suggests that the efficacy and stability of BA3182 may be influenced by factors such as the acidity of the TME .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2O4S2/c20-12-3-1-11(2-4-12)7-16-18(24)22(19(27)28-16)9-17(23)21-13-5-6-14-15(8-13)26-10-25-14/h1-8H,9-10H2,(H,21,23)/b16-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSJTXYAOGJRDK-APSNUPSMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C(=CC4=CC=C(C=C4)F)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)F)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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